molecular formula C21H20ClN5O B14971940 N-(5-chloro-2-methylphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(5-chloro-2-methylphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14971940
M. Wt: 393.9 g/mol
InChI Key: FUBHQYJHYBUUSZ-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines These compounds are characterized by a triazole ring fused to a pyrimidine ring, forming a polycyclic aromatic structure

Preparation Methods

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step synthetic routes. One common method involves the reaction of 5-chloro-2-methylphenylamine with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazolopyrimidine core.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific structural features and functional groups. Similar compounds include:

  • N7-BUTYL-N2-(5-CHLORO-2-METHYLPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,7-DIAMINE
  • N-(2,6-dichloro-3-methylphenyl)-5-methoxy-7-hydroxy-1,2,4-triazolo(1,5-alpha)pyrimidine-2-sulfonamide

These compounds share the triazolopyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C21H20ClN5O

Molecular Weight

393.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H20ClN5O/c1-12-4-7-15(8-5-12)19-18(14(3)25-21-23-11-24-27(19)21)20(28)26-17-10-16(22)9-6-13(17)2/h4-11,19H,1-3H3,(H,26,28)(H,23,24,25)

InChI Key

FUBHQYJHYBUUSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=C(C=CC(=C4)Cl)C

Origin of Product

United States

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